

In-Depth Technical Guide: Solubility of Tris(4-aminophenyl)methane

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Compound of Interest

Compound Name: *Tris(4-aminophenyl)methane*

Cat. No.: *B008546*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **Tris(4-aminophenyl)methane** (CAS No. 548-61-8), a key intermediate in various fields including polymer chemistry, materials science, and as a scaffold in drug discovery.^[1] Understanding its solubility is critical for its application in synthesis, formulation, and biological assays.

Core Concepts in Solubility

The solubility of a solid compound like **Tris(4-aminophenyl)methane** in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pH. For drug development professionals, solubility is a crucial parameter as it can significantly impact bioavailability and the choice of formulation excipients.

Quantitative Solubility Data

Quantitative solubility data for **Tris(4-aminophenyl)methane** in a wide range of common organic solvents is not extensively documented in publicly available literature. However, data in dimethyl sulfoxide (DMSO) and specific aqueous formulations used in biological research has been reported.

Solvent/System	Temperature	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Not Specified	50 mg/mL (172.78 mM)	Requires sonication to dissolve. The hygroscopic nature of DMSO can affect solubility; using a fresh, unopened container is recommended.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5 mg/mL (8.64 mM)	This is a common formulation for in vivo studies. The saturation point was not determined.[2][3]
10% DMSO, 90% (20% SBE- β -CD in Saline)	Not Specified	≥ 2.5 mg/mL (8.64 mM)	Another formulation for biological assays, where SBE- β -CD is a solubilizing agent. The saturation point was not determined.[2][3]
Methanol	Not Specified	Soluble	The exact quantitative value is not specified in the available literature.[4][5]
Water	Not Specified	Sparingly Soluble	Tris(4-aminophenyl)methane is generally considered to have low solubility in water. [6]
Acidic Aqueous Solutions	Not Specified	Soluble	As an amine-containing compound, it is expected to be soluble in acidic

solutions due to the
formation of a
protonated salt.[6]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for **Tris(4-aminophenyl)methane** solubility was not found in the reviewed literature, a generalized protocol based on the widely accepted shake-flask method for solid organic compounds is provided below. This method is considered the gold standard for determining equilibrium solubility.[7][8]

General Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

- **Tris(4-aminophenyl)methane** (solid)
- Solvent of interest
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

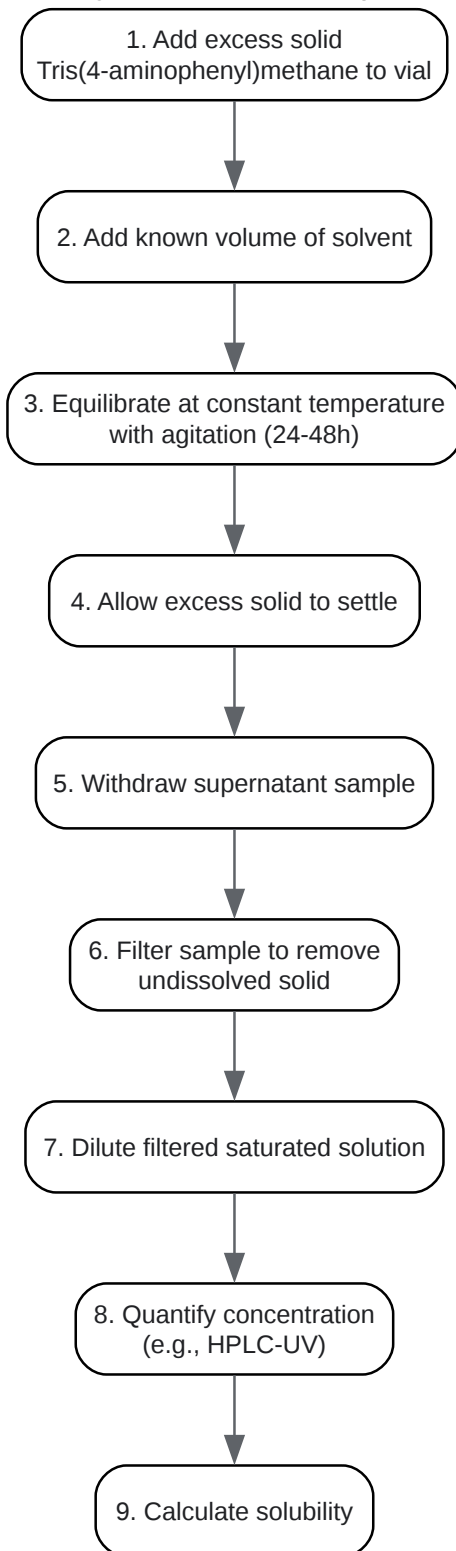
- **Preparation:** Add an excess amount of solid **Tris(4-aminophenyl)methane** to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
- **Solvent Addition:** Add a known volume or mass of the chosen solvent to the vial.

- **Equilibration:** Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.^[7]
- **Phase Separation:** After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.
- **Sampling:** Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.
- **Filtration:** Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step should be performed quickly to avoid temperature changes that could affect solubility.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **Tris(4-aminophenyl)methane** in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).
- **Calculation:** Calculate the solubility by taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound like **Tris(4-aminophenyl)methane** using the shake-flask method.

Workflow for Solubility Determination (Shake-Flask Method)



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Caption: A flowchart of the shake-flask method for solubility determination.

In conclusion, while comprehensive quantitative solubility data for **Tris(4-aminophenyl)methane** across a wide array of solvents is limited in the public domain, its solubility in DMSO and specific biological formulations is established. For research and development purposes, it is recommended to experimentally determine its solubility in the solvent system of interest using a standardized method such as the shake-flask protocol detailed above.

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